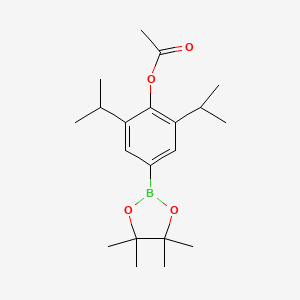
3-Fluoro-benzamidine HOAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-benzamidine HOAc, also known as 3-Fluorobenzamidine hydrochloride or 3-Fluorobenzamidine dihydrochloride, is a synthetic organic compound that has been used in various scientific research applications, including as a catalyst in organic synthesis. It is a white crystalline solid with a melting point of 155-156°C. 3-Fluoro-benzamidine HOAc is a versatile reagent that can be used in a variety of synthetic processes due to its unique reactivity profile. It is also a useful tool for studying the mechanism of action of various enzymes, as it can be used to probe the active site of an enzyme and modulate its activity.
Applications De Recherche Scientifique
3-Fluoro-benzamidine HOAc has been used in various scientific research applications, including as a catalyst in organic synthesis. It has also been used as a reagent for the synthesis of various compounds, such as amides, esters, and peptides. In addition, it has been used to study the mechanism of action of enzymes and to probe the active site of an enzyme. It has also been used to modulate enzyme activity.
Mécanisme D'action
The mechanism of action of 3-Fluoro-benzamidine HOAc is relatively simple. It acts as a catalyst in organic synthesis by activating the reactants and facilitating the formation of desired products. It can also act as a reagent in the synthesis of various compounds, such as amides, esters, and peptides. In addition, it can be used to probe the active site of an enzyme and modulate its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-benzamidine HOAc are not well understood. However, it is known to be non-toxic and non-irritating. Furthermore, it has been shown to be relatively non-reactive and has been used in a variety of synthetic processes without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Fluoro-benzamidine HOAc in lab experiments is its versatility. It can be used as a catalyst in organic synthesis, as a reagent for the synthesis of various compounds, and as a tool for studying the mechanism of action of enzymes. Furthermore, it is relatively non-reactive and non-toxic, making it safe to use in lab experiments.
The main limitation of using 3-Fluoro-benzamidine HOAc in lab experiments is its relatively low solubility in water. This can make it difficult to use in certain experiments, as it may not be able to dissolve in the reaction medium. In addition, it may not be suitable for use in certain types of reactions, such as those that require high temperatures or long reaction times.
Orientations Futures
There are a number of potential future directions for the use of 3-Fluoro-benzamidine HOAc in scientific research. One potential direction is the use of 3-Fluoro-benzamidine HOAc as a catalyst in the synthesis of peptides and other complex molecules. In addition, it could be used to study the mechanism of action of various enzymes, as well as to probe the active site of an enzyme and modulate its activity. Finally, it could be used in the synthesis of novel compounds, such as small molecules and polymers, with potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of 3-Fluoro-benzamidine HOAc is relatively simple and involves the reaction of benzamidine hydrochloride with trifluoromethanesulfonic acid. The reaction is carried out in an aqueous medium at a temperature of around 100°C. The reaction is complete after a few hours and yields a white solid. The product can then be purified by recrystallization from aqueous ethanol.
Propriétés
IUPAC Name |
acetic acid;3-fluorobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.C2H4O2/c8-6-3-1-2-5(4-6)7(9)10;1-2(3)4/h1-4H,(H3,9,10);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNYZFKCNYOVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC(=C1)F)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-benzamidine HOAc | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)

![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)



![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)




